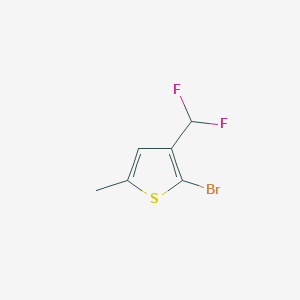

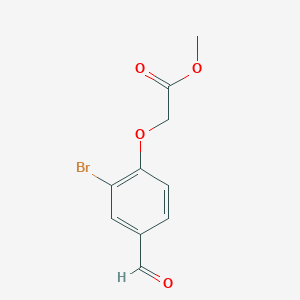

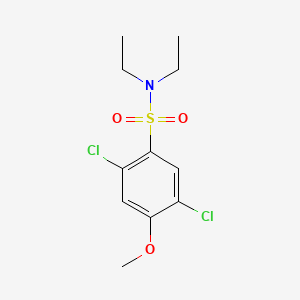

Ethyl 3-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, molecular geometry, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions involving the compound, including reaction mechanisms and products.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Enantioselective Synthesis

Optically active aminonaphthol, obtained by condensation and subsequent reactions, catalyzes the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities at room temperature (Liu et al., 2001).

Anticancer and Antiproliferative Activities

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives exhibit differentiation and proliferation effects on cancer cells, showing selective antiproliferatory activities for certain cancer cell lines (郭瓊文, 2006).

Synthesis of Quinolines and Naphthyridines

A facile one-pot synthesis approach has been developed for 3-aminoquinolines from ortho-aminobenzaldehydes, leading to the efficient preparation of key intermediates for the synthesis of benzo[b]naphthyridine derivatives (Wang et al., 2004).

Optical and Nonlinear Properties

Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive index and optical limiting properties, showing potential for optical limiter applications (Abdullmajed et al., 2021).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

Please note that this is a general guide and the specific details would depend on the particular compound . For “Ethyl 3-((7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate”, you would need to consult specific resources or experts in the field.

Propriétés

IUPAC Name |

ethyl 3-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-3-30-23(29)16-5-4-6-17(13-16)26-20-18-8-7-15(2)25-21(18)24-14-19(20)22(28)27-9-11-31-12-10-27/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNSIUUOCHKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)